Molecular Geometry and Conformational Flexibility Differentiate the Ethyl Ester from the Carboxylic Acid
Ethyl 3-(hydroxymethyl)oxane-3-carboxylate possesses three rotatable bonds, one more than its carboxylic acid congener (3-(hydroxymethyl)oxane-3-carboxylic acid, which has only two) [1]. This additional rotational degree of freedom originates from the ethyl ester moiety and directly increases the conformational space accessible to the molecule, which can improve binding to flexible enzyme pockets or enhance solubility in organic solvents. The topological polar surface area (TPSA) of the ethyl ester is 55.76 Ų, substantially lower than the 66.8 Ų of the acid [1], predicting improved passive membrane permeability while retaining adequate aqueous solubility for in vitro assays.
| Evidence Dimension | Topological polar surface area (TPSA) and number of rotatable bonds |
|---|---|
| Target Compound Data | TPSA = 55.76 Ų; Rotatable bonds = 3 |
| Comparator Or Baseline | 3-(Hydroxymethyl)oxane-3-carboxylic acid: TPSA = 66.8 Ų; Rotatable bonds = 2 |
| Quantified Difference | ΔTPSA = –11.04 Ų (≈16.5 % reduction); ΔRotatable bonds = +1 |
| Conditions | Computed properties (XLogP3‑AA, Cactvs) from vendor and PubChem databases; standard TPSA definitions (Ertl et al.) |
Why This Matters
The lower TPSA and higher rotatable bond count suggest superior passive cell permeability relative to the free acid, making the ethyl ester the preferred form for intracellular target engagement screening.
- [1] PubChem. 3-(Hydroxymethyl)oxane-3-carboxylic acid (CID 117798937). Rotatable Bond Count: 2; Topological Polar Surface Area: 66.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/117798937 (accessed 2026‑04‑25). View Source
